Expanded Spectrum of In Vitro Cytotoxicity for 3'-Bromo Analog (9c) Relative to Unsubstituted Parent (CJM 126)
The 3'-bromo substitution (compound 9c) is a critical determinant of antitumor spectrum. While the parent compound 2-(4-aminophenyl)benzothiazole (CJM 126) is inactive against many non-breast cell types, the 3'-bromo analog 9c demonstrates a significantly expanded activity profile, extending potent growth inhibition to additional cancer histologies [1].
| Evidence Dimension | In vitro antitumor spectrum (sensitive cell line types) |
|---|---|
| Target Compound Data | Extends activity to ovarian, lung, and renal cell lines (specific IC50 values not disclosed in abstract) |
| Comparator Or Baseline | Parent compound CJM 126 (2-(4-aminophenyl)benzothiazole) |
| Quantified Difference | Qualitative expansion of sensitivity profile beyond breast cancer; CJM 126 is inactive (IC50 > 30 µM) against many non-breast cell types |
| Conditions | In vitro cell growth inhibition assays on a panel of human cancer cell lines |
Why This Matters
For researchers developing therapies for ovarian, lung, or renal cancers, this compound offers a validated entry point for lead optimization, unlike the parent compound which is restricted to breast cancer models.
- [1] Shi DF, et al. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. J Med Chem. 1996;39(17):3375-84. View Source
